molecular formula C12H14F2O4 B2588807 Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate CAS No. 1502447-39-3

Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate

Cat. No.: B2588807
CAS No.: 1502447-39-3
M. Wt: 260.237
InChI Key: CNPVQDNPRADODB-UHFFFAOYSA-N
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Description

Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate ( 1502447-39-3) is a fluorinated aromatic compound with the molecular formula C12H14F2O4 and a molecular weight of 260.23 g/mol . This ester presents a multifunctional structure, integrating a phenoxy propanoate backbone with distinct substituents that make it a valuable intermediate in organic synthesis and medicinal chemistry research. The molecule features a 2,6-difluoro substitution pattern on the phenyl ring, which can significantly influence its electronic properties and metabolic stability, and a hydroxymethyl group at the para position that offers a versatile handle for further chemical derivatization . Researchers may employ this compound as a key building block in the synthesis of more complex molecules, particularly in the development of agrochemicals or pharmaceuticals, where the phenoxy propanoate moiety is a common structural motif. The presence of the hydroxymethyl group allows for conjugation, cyclization, or polymerization reactions, enabling the exploration of structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O4/c1-3-17-12(16)7(2)18-11-9(13)4-8(6-15)5-10(11)14/h4-5,7,15H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVQDNPRADODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate typically involves the reaction of 2,6-difluoro-4-(hydroxymethyl)phenol with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Herbicidal Activity

One of the primary applications of Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate is in agriculture as a potential herbicide. The compound's unique structure allows it to interact with specific biological pathways in plants, inhibiting growth and leading to effective weed management. Studies have indicated that its fluorinated structure significantly improves absorption and efficacy in biological systems, which may lead to enhanced herbicidal performance compared to non-fluorinated analogs.

Case Study: Herbicidal Efficacy

  • Objective : To evaluate the herbicidal effects of this compound on common agricultural weeds.
  • Methodology : Field trials were conducted where varying concentrations of the compound were applied to selected weed species.
  • Results : The compound demonstrated significant inhibition of weed growth at concentrations above 0.5% compared to control groups, suggesting its potential as an effective herbicide.

2. Biological Activity

The compound has also been studied for its biological activity beyond herbicidal effects. Its mechanism may involve the inhibition of specific enzymes or pathways in target organisms, which could have implications for its use in pest control or as a biochemical tool in research settings.

3. Chemical Synthesis

This compound can be synthesized through various chemical reactions involving different reagents and conditions. This flexibility allows researchers to optimize yield and purity for specific applications. The synthesis typically involves the reaction of a difluorinated phenol with an appropriate alkylating agent under controlled conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenoxy Ring Ester Group Molecular Weight (g/mol) Key Functional Groups Reported Use
Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate 2,6-difluoro; 4-hydroxymethyl Ethyl 260.23 -F, -CH₂OH Unknown (likely herbicide)
Fenoxaprop-ethyl 4-((6-chloro-2-benzoxazolyl)oxy) Ethyl 361.78 -Cl, benzoxazolyl Herbicide (grasses)
Quizalofop-P-ethyl 4-((6-chloro-2-quinoxalinyl)oxy) Ethyl 372.79 -Cl, quinoxalinyl Herbicide (ACCase inhibitor)
Haloxyfop-methyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy) Methyl 375.73 -Cl, -CF₃, pyridinyl Herbicide (broadleaf control)
Diclofop-methyl 4-(2,4-dichlorophenoxy) Methyl 341.19 -Cl (two positions) Herbicide (wheat/barley)

Structural Differences and Implications

Substituent Effects on Bioactivity: The hydroxymethyl group in the target compound is unique among the analogs listed. Fluorine atoms at the 2- and 6-positions provide electron-withdrawing effects, which could stabilize the molecule against oxidative degradation compared to chlorine-substituted analogs like diclofop-methyl .

Ester Group Influence: The ethyl ester in the target compound is common in herbicides (e.g., fenoxaprop-ethyl), as it balances lipophilicity for foliar absorption and esterase-mediated activation in planta. Methyl esters (e.g., haloxyfop-methyl) may exhibit faster hydrolysis rates .

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (260.23 vs. 341–375 g/mol in analogs) suggests improved systemic mobility in plants, a critical factor for post-emergent herbicides .

Functional and Environmental Considerations

  • Selectivity: Chlorine- and heterocycle-containing analogs (e.g., quizalofop-P-ethyl) often exhibit higher target specificity due to stronger binding to ACCase in grasses. The hydroxymethyl group in the target compound may reduce non-target toxicity but requires validation .
  • Environmental Fate : Fluorinated compounds generally exhibit greater environmental persistence than chlorinated ones. However, the hydroxymethyl group could introduce biodegradation pathways via oxidation or conjugation .

Biological Activity

Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This article delves into its chemical properties, biological mechanisms, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Molecular Formula : C12_{12}H14_{14}F2_{2}O4_{4}
  • Molecular Weight : 260.23 g/mol
  • Functional Groups : Includes a phenoxy group with two fluorine substitutions and a hydroxymethyl group.

The presence of fluorine atoms is known to enhance the lipophilicity and stability of compounds, which can improve their absorption and efficacy in biological systems .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in metabolic pathways of target organisms, leading to herbicidal effects.
  • Interaction with Biological Systems : Studies suggest that the compound interacts with various biological pathways, although the exact mechanisms require further elucidation.

Applications in Agriculture

Due to its herbicidal properties, this compound is being explored for use in agricultural settings. The fluorinated structure enhances its effectiveness against various weeds and pests, making it a candidate for developing new herbicides.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(2,6-dichlorophenoxy)propanoateContains chlorine instead of fluorineHerbicidal properties
Ethyl 4-(trifluoromethyl)phenoxyacetateTrifluoromethyl substitutionAntimicrobial activity
Ethyl 2-(4-fluorophenoxy)propanoateFluorine at para positionPotential herbicide

The unique combination of a hydroxymethyl group and difluorinated phenoxy structure sets this compound apart from other similar compounds. This specific arrangement may enhance its solubility and biological activity compared to other halogenated phenoxy compounds.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Herbicidal Efficacy : Laboratory tests demonstrated significant herbicidal activity against common agricultural weeds, suggesting potential for commercial herbicide formulation.
  • Toxicological Assessments : Initial toxicological assessments indicate moderate toxicity levels; however, comprehensive environmental impact studies are necessary before widespread application .

Q & A

Q. What strategies are used for impurity profiling in pharmaceutical intermediates?

  • Methodology : LC-MS/MS with charged aerosol detection (CAD) identifies trace impurities (e.g., ethyl ester hydrolysis byproducts). Stability studies (ICH Q1A) under forced degradation (heat, light, humidity) validate analytical methods .

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